molecular formula C10H20NO B038280 HMPO CAS No. 118191-03-0

HMPO

Katalognummer: B038280
CAS-Nummer: 118191-03-0
Molekulargewicht: 170.27 g/mol
InChI-Schlüssel: XQEVRZIQWROROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is a chemical compound with the molecular formula C10H20NO. It is known for its unique structural properties and is often used in various scientific research applications due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl typically involves the oxidation of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidine. This process can be carried out using various oxidizing agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl often involves large-scale oxidation reactions. These reactions are optimized for efficiency and yield, utilizing advanced techniques and equipment to maintain consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may revert the compound to its precursor .

Wissenschaftliche Forschungsanwendungen

2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Wirkmechanismus

The mechanism by which 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl exerts its effects involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and compounds in the process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl include:

Uniqueness

What sets 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability properties. This makes it particularly valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

118191-03-0

Molekularformel

C10H20NO

Molekulargewicht

170.27 g/mol

InChI

InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3

InChI-Schlüssel

XQEVRZIQWROROX-UHFFFAOYSA-N

SMILES

CC1(CC(N(C1(C)C)[O])(C)C)C

Kanonische SMILES

CC1(CC(N(C1(C)C)[O])(C)C)C

118191-03-0

Synonyme

2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl
HMPO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.